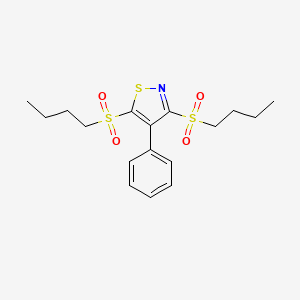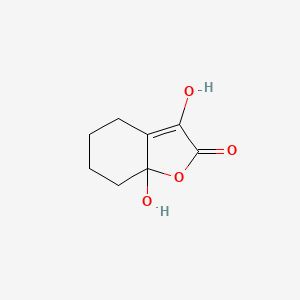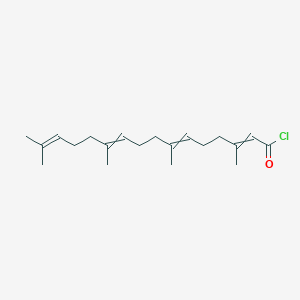
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride is an organic compound with a complex structure, characterized by multiple double bonds and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride typically involves the chlorination of the corresponding alcohol or aldehyde. The reaction conditions often include the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and the presence of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The multiple double bonds in the structure allow for addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation could produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the interacting species. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
- 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (E,E)
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)
Uniqueness
What sets 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride apart from similar compounds is its specific reactivity due to the presence of the acyl chloride functional group
Eigenschaften
CAS-Nummer |
63898-30-6 |
|---|---|
Molekularformel |
C20H31ClO |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl chloride |
InChI |
InChI=1S/C20H31ClO/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3 |
InChI-Schlüssel |
KYQICSIEMZQEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)Cl)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
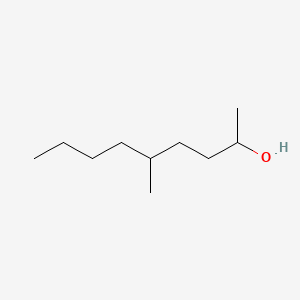
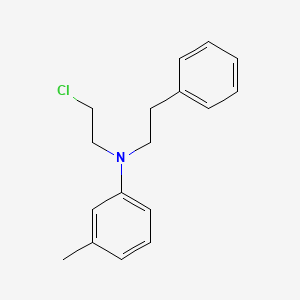
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
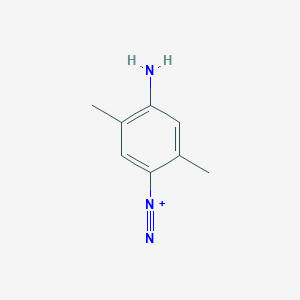
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
